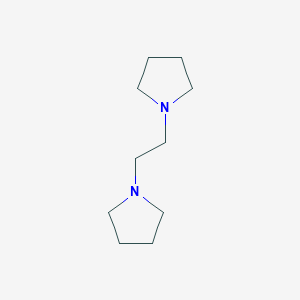
1,2-Di(pyrrolidin-1-yl)ethane
Overview
Description
1,2-Di(pyrrolidin-1-yl)ethane is an organic compound characterized by the presence of two pyrrolidine rings attached to an ethane backbone Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(pyrrolidin-1-yl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene dibromide with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by pyrrolidine groups.
Reaction Conditions:
Reactants: Ethylene dibromide, pyrrolidine
Base: Sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(pyrrolidin-1-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The pyrrolidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
1,2-Di(pyrrolidin-1-yl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Di(pyrrolidin-1-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery and development.
Comparison with Similar Compounds
1,2-Di(pyrrolidin-1-yl)ethane can be compared with other similar compounds, such as:
1,2-Di(pyridin-2-yl)ethane: Contains pyridine rings instead of pyrrolidine, leading to different chemical properties and biological activities.
1,2-Di(morpholin-4-yl)ethane: Contains morpholine rings, which introduce oxygen atoms into the structure, affecting its reactivity and solubility.
1,2-Di(piperidin-1-yl)ethane: Contains piperidine rings, which are six-membered nitrogen heterocycles, influencing the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of pyrrolidine rings and ethane backbone, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXFRSMLXSLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453773 | |
| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21408-05-9 | |
| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


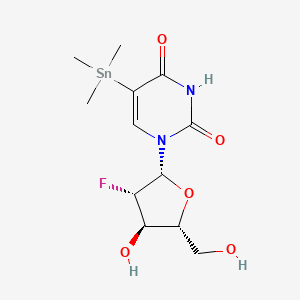
![3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B3368523.png)

![3-Amino-3-[4-(diethylamino)phenyl]propanoic acid](/img/structure/B3368537.png)
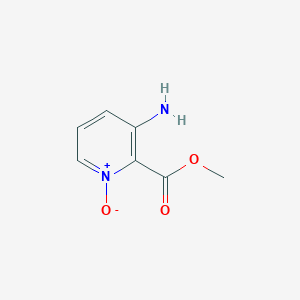
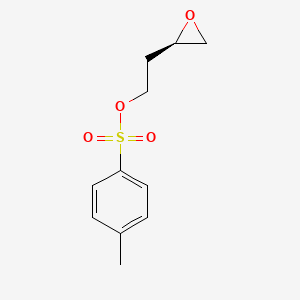

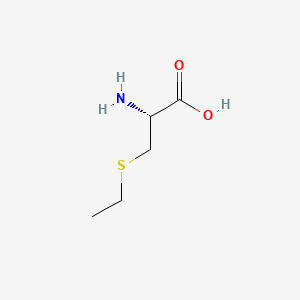


![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)



